Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)-
Overview
Description
Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- is a complex organic compound that features a urea backbone with specific substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- typically involves the reaction of appropriate indene derivatives with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of catalysts such as palladium or other transition metals to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or methylphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The indene and methylphenyl groups play a crucial role in binding to these targets and influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(4-methylphenyl)-
- Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(3-methylphenyl)-
- Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-chlorophenyl)-
Uniqueness
The uniqueness of Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(2-methylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-2-5-9-16(13)20-17(21)19-12-18(22)11-10-14-7-3-4-8-15(14)18/h2-9,22H,10-12H2,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWMGUMZUBINEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146070 | |
Record name | Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351617-40-7 | |
Record name | Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351617-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.